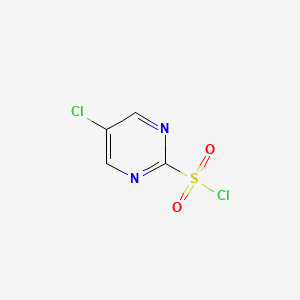

5-Chloropyrimidine-2-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrimidine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOMPXXULGLMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Chloropyrimidine 2 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfonyl chloride functional group (-SO₂Cl) is inherently electrophilic. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which pull electron density away from the sulfur. This creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions at the sulfur center. This high reactivity is a cornerstone of its utility in chemical synthesis, particularly in the formation of sulfonamides and sulfonate esters. nih.govsigmaaldrich.com

Nucleophilic Substitution Reactions

The primary mode of reaction for 5-Chloropyrimidine-2-sulfonyl chloride involves nucleophilic attack at the electrophilic sulfur atom of the sulfonyl chloride group. A wide range of nucleophiles can displace the chloride ion, leading to the formation of a diverse array of sulfur-containing compounds.

Reactions with Amines: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N-substituted-5-chloropyrimidine-2-sulfonamides. nih.govrsc.org This reaction, known as sulfonylation, proceeds via a nucleophilic substitution mechanism. rsc.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This is typically followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. rsc.org

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed as a byproduct. nih.gov The formation of sulfonamides is often rapid with primary amines compared to secondary amines, which can be attributed to differences in nucleophilicity and steric hindrance. rsc.org Aromatic amines, including those with various substituents on the aromatic ring, also readily participate in this reaction. rsc.org

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Product | Reaction Conditions |

| Benzenesulfonyl chloride | Methanamine | N-methylbenzenesulfonamide | - |

| Dansyl chloride | Various primary amines | N-substituted-5-(dimethylamino)naphthalene-1-sulfonamides | Anhydrous pyridine, 0 °C to room temperature |

| 5-Chlorothiophene-2-sulfonyl chloride | 2-Aminopyrimidine (B69317) derivatives | 5-chloro-N-(pyrimidin-2-yl)thiophene-2-sulfonamides | NaOAc/water |

This table presents generalized examples of sulfonamide formation and does not represent specific reactions of this compound due to a lack of specific data in the search results.

Reactions with Alcohols: Formation of Sulfonates

In a similar fashion to amines, alcohols can act as nucleophiles and react with this compound to form sulfonate esters. This reaction is a common method for converting an alcohol into a good leaving group in subsequent nucleophilic substitution or elimination reactions. mdpi.comlibretexts.orglibretexts.org The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which serves to activate the alcohol and neutralize the HCl byproduct. mdpi.comlibretexts.orglibretexts.org

The mechanism involves the attack of the alcohol's oxygen on the electrophilic sulfur atom, followed by the departure of the chloride ion. youtube.com A final deprotonation step by the base yields the neutral sulfonate ester. youtube.com The formation of sulfonate esters from sulfonyl chlorides and alcohols is a versatile transformation in organic synthesis. organic-chemistry.org

Reactions with Thiols

Thiols, being excellent nucleophiles, readily react with sulfonyl chlorides. While the direct reaction of this compound with thiols to form thiosulfonates is plausible, a more common synthetic route to prepare thiols is the reduction of sulfonyl chlorides. For instance, benzenesulfonyl chloride can be reduced to thiophenol using zinc dust and sulfuric acid. rsc.org This suggests that under reductive conditions, the sulfonyl chloride group of this compound could potentially be converted to a thiol group.

Furthermore, the synthesis of thioethers from sulfonyl chlorides has been reported. researchgate.net This transformation highlights the versatility of the sulfonyl chloride group in forming various sulfur-containing linkages.

Coupling Reactions Involving the Pyrimidine (B1678525) Ring

The chlorine atom attached to the pyrimidine ring at the 5-position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govwikipedia.orgorganic-chemistry.org These reactions are powerful tools for the formation of carbon-carbon bonds.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. rsc.orgwikipedia.orgorganic-chemistry.org It is conceivable that the 5-chloro substituent of the pyrimidine ring could undergo a Heck reaction with various alkenes to introduce a substituted vinyl group at this position. rsc.orgwikipedia.org

Annulation, Radical, and Ionic Reactions with Unsaturated Compounds

The electron-deficient nature of the pyrimidine ring in this compound suggests its potential use in annulation reactions to construct fused heterocyclic systems. nih.govmagtech.com.cn Pyrimidine derivatives are known to be valuable precursors for the synthesis of a variety of fused pyrimidines which often exhibit significant biological activities. nih.govmagtech.com.cn

While specific examples of radical and ionic reactions involving this compound with unsaturated compounds are not well-documented, the general reactivity of sulfonyl chlorides and chloropyrimidines provides some insights. Sulfonyl chlorides can be sources of sulfonyl radicals, which can add to alkenes and alkynes. magtech.com.cnresearchgate.net Visible-light-induced reactions of sulfonyl chlorides with unsaturated compounds in the presence of a photosensitizer or an electron-donor-acceptor complex can lead to the formation of various functionalized products. researchgate.net

Furthermore, the pyrimidine ring itself can influence the reactivity. For example, the photochemistry of 2-chloropyrimidine (B141910) has been shown to proceed via both heterolytic and homolytic cleavage of the C-Cl bond, leading to different products. researchgate.net Ionic reactions, such as electrophilic additions of the sulfonyl chloride to unsaturated compounds, are also a possibility, given the electrophilic nature of the sulfur atom. magtech.com.cn

Intramolecular Cyclization Pathways of this compound

The reactivity of this compound lends itself to a variety of synthetic transformations, including intramolecular cyclization reactions that lead to the formation of novel fused heterocyclic systems. These pathways are of significant interest in medicinal chemistry for the generation of structurally diverse scaffolds. The intramolecular cyclization typically involves the reaction of the sulfonyl chloride moiety with a nucleophilic functional group appended to the pyrimidine core through a suitable linker. This process results in the formation of a new ring fused to the pyrimidine, often yielding complex polycyclic structures.

One theoretical pathway for intramolecular cyclization involves the initial reaction of this compound with a bifunctional nucleophile, such as a hydrazine (B178648) derivative. This initial reaction would form a sulfonyl hydrazide intermediate. Subsequent treatment of this intermediate under appropriate conditions, for instance, with a base, could then induce an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazide onto the pyrimidine ring, displacing the chlorine atom at the 5-position. This would result in the formation of a fused pyrimido[2,1-c] rsc.orgnih.govnih.govthiadiazine 5,5-dioxide ring system. The specifics of the reaction conditions, including the choice of base and solvent, would be critical in directing the cyclization and maximizing the yield of the desired fused product.

The following table outlines a hypothetical intramolecular cyclization pathway for this compound.

| Reactant | Reagent | Intermediate | Product |

| This compound | Hydrazine | 5-Chloro-N'-aminopyrimidine-2-sulfonohydrazide | 7-Chloro-4H-pyrimido[2,1-c] rsc.orgnih.govnih.govthiadiazine 5,5-dioxide |

Further research and experimental validation are necessary to fully explore and characterize the intramolecular cyclization pathways of this compound and to determine the optimal conditions for the synthesis of these and other novel fused heterocyclic compounds.

Applications of 5 Chloropyrimidine 2 Sulfonyl Chloride As a Synthetic Intermediate

Construction of Heterocyclic Compound Libraries

The dual reactivity of 5-chloropyrimidine-2-sulfonyl chloride makes it an exceptionally valuable starting material for the generation of diverse heterocyclic compound libraries. The sulfonyl chloride moiety readily reacts with a variety of nucleophiles, particularly amines, to form stable sulfonamides, while the chlorine atom at the 5-position can be targeted in subsequent substitution or cross-coupling reactions. This allows for a modular approach to synthesis, enabling the creation of large sets of related compounds for screening purposes.

Pyrimidine-Based Derivatives

The most direct application of this compound is in the synthesis of pyrimidine-based sulfonamides. The reaction of the sulfonyl chloride group with primary or secondary amines, typically in the presence of a base like pyridine (B92270) or triethylamine, proceeds efficiently to yield the corresponding N-substituted 2-sulfonamido-5-chloropyrimidines. mdpi.comrsc.org This reaction is highly versatile, accommodating a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. rsc.org

This straightforward sulfonylation provides a library of compounds where the diversity element is introduced through the choice of amine. The resulting 5-chloro-substituted pyrimidine (B1678525) sulfonamides can themselves be considered a final library, or they can serve as intermediates for further diversification by targeting the chlorine atom at the 5-position.

Table 1: Synthesis of Pyrimidine-5-sulfonamide Derivatives

| Amine Reactant | Base | Resulting Derivative |

|---|---|---|

| Aniline | Pyridine | N-phenyl-2-sulfonamido-5-chloropyrimidine |

| Piperidine (B6355638) | Triethylamine | 2-(Piperidin-1-ylsulfonyl)-5-chloropyrimidine |

This table represents a generalized reaction scheme based on the known reactivity of sulfonyl chlorides with amines.

Pyridine-Based Derivatives

Libraries of compounds containing both pyrimidine and pyridine rings can be constructed using this compound. By reacting it with various aminopyridines, a series of pyridyl-sulfonamide derivatives are formed. For instance, reacting this compound with 2-aminopyridine, 3-aminopyridine, or 4-aminopyridine (B3432731) would yield the corresponding N-(pyridin-2-yl), N-(pyridin-3-yl), and N-(pyridin-4-yl) sulfonamides, respectively.

The reactivity of the different aminopyridine isomers allows for the creation of a structurally diverse library from a single starting material. The general principle of this synthesis is analogous to the Hinsberg test, where sulfonyl chlorides react with primary and secondary amines to form sulfonamides. libretexts.org While specific literature detailing the reaction with this compound is sparse, the synthesis of pyridine derivatives bearing a sulfonamide moiety is a well-established strategy in medicinal chemistry. researchgate.net

Thiophene (B33073) and Thiazole (B1198619) Ring Systems

The synthesis of compound libraries featuring thiophene and thiazole rings linked to the pyrimidine core follows a similar synthetic logic. Amine-functionalized thiophenes and thiazoles are key reagents for this purpose. For example, 2-aminothiazole (B372263) or 2-aminothiophene can react with this compound to produce sulfonamides bearing these heterocyclic systems.

Research has demonstrated the synthesis of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, which readily reacts with amines to form sulfonamides. researchgate.net This serves as a strong precedent for the analogous reactivity of this compound with amino-thiazoles. Furthermore, the synthesis of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide highlights a case where a complex thiazole-containing amine is reacted with a sulfonyl chloride to create a medicinally relevant scaffold. chemicalbook.com This underscores the feasibility of incorporating complex thiazole and thiophene moieties into a library via reaction with this compound.

Role in Medicinal Chemistry Research Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. When combined with a sulfonamide group, it forms the basis of many potent therapeutic agents. nih.govtandfonline.com this compound is an ideal precursor for such molecules, providing a direct route to pyrimidine-sulfonamide hybrids. researchgate.net

Design and Synthesis of Novel Pyrimidine-Core Compounds

The hybridization of a pyrimidine core with a sulfonamide moiety is a recognized strategy in the development of novel anticancer agents. nih.govtandfonline.com this compound is a key starting material for creating libraries of these compounds. By reacting it with a diverse set of amines, researchers can generate novel pyrimidine-core compounds for biological screening.

For example, a study on pyrimidine-sulfonamide hybrids identified compounds with significant antiproliferative activity against colon cancer cell lines. nih.gov While not starting from this compound itself, the resulting structures underscore the therapeutic potential of this compound class. The synthesis of 2-thiouracil-5-sulfonamide derivatives, which showed promising anticancer activity and inhibition of cyclin-dependent kinase 2A (CDK2A), further illustrates the importance of the pyrimidine-sulfonamide scaffold. mdpi.com The general synthesis involves reacting a pyrimidine-5-sulfonyl chloride with an appropriate amine in refluxing ethanol (B145695) with pyridine as a catalyst. mdpi.com

Table 2: Anticancer Activity of Selected Pyrimidine-Sulfonamide Hybrids

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Hybrid 3a | HCT-116 (Colon) | 5.66 | nih.gov |

| Hybrid 9a | HCT-116 (Colon) | 9.64 | nih.gov |

| Compound 6e | A-2780 (Ovarian) | 0.09 | mdpi.com |

This table presents data for compounds with the pyrimidine-sulfonamide core, demonstrating the biological potential of scaffolds accessible from this compound.

Development of Pyrimidine-Fused Heterocycles

This compound is also a valuable precursor for the synthesis of more complex, fused heterocyclic systems where the pyrimidine ring is annulated with another ring, such as a pyrazole (B372694) or a thiazole. These fused systems are of great interest in medicinal chemistry. rsc.orgnih.gov

For instance, the synthesis of pyrazolo[1,5-a]pyrimidines , known for their protein kinase inhibitory activity, often starts with substituted pyrimidines. rsc.orgnih.gov The chloro and sulfonyl chloride groups on the starting material can be sequentially manipulated. The sulfonyl chloride can first be converted to a sulfonamide, and the chloro group can then be used as a leaving group in a cyclization reaction with a suitable hydrazine (B178648) derivative to form the fused pyrazolo ring.

Similarly, the synthesis of thiazolo[5,4-d]pyrimidines , which have shown high affinity for adenosine (B11128) receptors, involves the construction of the thiazole ring onto a pre-existing pyrimidine core. nih.govunifi.it A common route involves the chlorination of a dihydroxy-pyrimidine derivative using phosphorus oxychloride to create a reactive site for subsequent cyclization. nih.gov The presence of a chlorine atom in this compound provides a ready handle for such transformations, making it a strategic starting point for building these complex, biologically active fused heterocycles.

Utility in Agrochemical Research and Development

This compound is a pivotal intermediate in the synthesis of modern agrochemicals, particularly within the class of sulfonylurea herbicides. The inherent chemical reactivity of the sulfonyl chloride group, combined with the structural features of the chloropyrimidine ring, makes it a valuable building block for creating complex herbicidal molecules.

The primary application of this compound in agrochemical research is in the development of acetohydroxyacid synthase (AHAS) inhibitors. AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately resulting in plant death. Sulfonylurea herbicides are renowned for their high efficacy at low application rates and their selectivity.

Research efforts have focused on utilizing pyrimidine sulfonyl chloride derivatives to synthesize novel sulfonylureas with improved characteristics. A significant challenge with older sulfonylurea herbicides like chlorsulfuron (B1668881) is their persistence in the soil, which can negatively affect sensitive rotational crops. researchgate.netsigmaaldrich.com To address this, scientists have synthesized new series of sulfonylurea compounds using pyrimidine-based intermediates. These new derivatives are designed to have more favorable soil degradation rates while maintaining or even enhancing herbicidal activity against various weeds. researchgate.net

For instance, studies have shown that new sulfonylureas derived from pyrimidine structures exhibit promising herbicidal activity against both broadleaf weeds, such as oil seed rape (Brassica campestris) and amaranth (B1665344) (Amaranthus retroflexus), and grassy weeds like barnyard grass (Echinochloa crusgalli). researchgate.net Molecular docking studies have confirmed that these compounds act as conventional AHAS inhibitors. researchgate.net Furthermore, certain newly synthesized compounds have demonstrated considerable safety for crops like wheat and corn, a critical factor for their practical application in agriculture. researchgate.netsigmaaldrich.com The structural modifications enabled by intermediates like this compound are key to achieving this balance of efficacy, crop safety, and environmental profile.

Table 1: Research Findings on Pyrimidine-Based Sulfonylurea Herbicides

| Target Weeds | Key Findings | Reference |

| Brassica campestris (Oil Seed Rape) | High herbicidal activity from novel pyrimidine-based sulfonylureas at low application rates. | researchgate.net |

| Amaranthus retroflexus (Amaranth) | Effective control demonstrated by newly synthesized compounds. | researchgate.net |

| Echinochloa crusgalli (Barnyard Grass) | Prospective herbicidal action against monocotyledonous weeds. | researchgate.net |

| Rotational Crops (e.g., Corn) | Development of derivatives with accelerated degradation in soil to improve safety for subsequent crops. | sigmaaldrich.com |

Contributions to Advanced Materials Synthesis

The unique electronic properties of the pyrimidine ring system make it a desirable component in the development of advanced materials. This compound serves as a versatile precursor for synthesizing functional organic materials due to its electron-deficient pyrimidine core and the highly reactive sulfonyl chloride group. This reactivity allows for the strategic introduction of the pyrimidine moiety into larger molecular architectures.

A significant area of application is in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). The pyrimidine structure is a strong electron acceptor, a property that is highly valuable for materials used in OLEDs. researchgate.net Pyrimidine derivatives have been successfully incorporated as building blocks in various components of OLED devices, including:

Fluorescent and Phosphorescent Emitters: These are the molecules responsible for light generation.

Bipolar Host Materials: These materials facilitate the transport of both electrons and holes within the emissive layer.

Electron Transporting Materials (ETMs): These materials efficiently move electrons from the cathode to the emissive layer. researchgate.net

The development of high-performance blue OLEDs is a major goal in display technology, and pyrimidine-based materials are at the forefront of this research. rsc.orgrsc.org Through careful molecular design, starting from reactive intermediates, scientists can create pyrimidine-based emitters that exhibit thermally activated delayed fluorescence (TADF). This mechanism allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons, leading to significantly higher device efficiencies. researchgate.netrsc.org The sulfonyl chloride group of this compound can be readily converted to sulfonamides or sulfonate esters, providing a robust synthetic handle to link the electron-deficient pyrimidine core to other functional groups and build the complex molecules required for these applications.

Beyond OLEDs, the pyrimidine scaffold is being explored for other advanced materials. For example, pyrimidine derivatives have been investigated for use as fluorescent sensors. researchgate.net The ability to functionalize the pyrimidine ring, a process facilitated by reactive intermediates like this compound, is crucial for tuning the optical and electronic properties of these materials for specific applications.

Table 2: Applications of Pyrimidine Derivatives in Advanced Materials

| Application Area | Function of Pyrimidine Derivative | Key Property | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Emitter Material | Thermally Activated Delayed Fluorescence (TADF) for high efficiency. | researchgate.netrsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Electron Transport Material | High electron-accepting property due to the electron-deficient ring. | researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Bipolar Host Material | Facilitates charge transport within the emissive layer. | researchgate.net |

| Fluorescent Sensors | Detection Moiety | Employed in the detection of specific ions (e.g., zinc). | researchgate.net |

Structural Modification and Chemical Structure Activity Relationship Sar Studies of 5 Chloropyrimidine 2 Sulfonyl Chloride Derivatives

Design Principles for Structural Diversification

The structural diversification of 5-chloropyrimidine-2-sulfonyl chloride is guided by established medicinal chemistry principles to efficiently explore chemical space and enhance desired biological effects. Key strategies include:

Pharmacophore Combination and Bioisosterism : This approach involves combining the essential structural features (pharmacophores) of known active molecules or replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres). This principle was utilized in the design of novel sulfonylurea derivatives containing arylpyrimidine moieties, which showed potential as antifungal agents. researchgate.net

Conformational Restriction : By replacing flexible parts of a molecule with more rigid structures, such as rings, the molecule can be locked into a specific three-dimensional shape (conformation). This can lead to a significant increase in binding affinity and potency. For instance, restricting the conformation of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency in a series of pyrimidine-4-carboxamide (B1289416) derivatives. acs.org

Multi-component Synthesis : The use of efficient synthesis methods, such as multi-component reactions, allows for the rapid generation of a diverse library of derivatives from simple precursors. This approach is valuable for exploring a wide range of structural variations in a time- and resource-efficient manner. researchgate.net

Systematic Variation of Substituents on the Pyrimidine (B1678525) Core

SAR studies involve the systematic alteration of substituents at various positions on the pyrimidine core and the attached sulfonyl group to map their influence on biological activity.

The chlorine atom at the C5 position and the sulfonyl chloride group at the C2 position are key handles for chemical modification. The sulfonyl chloride moiety, in particular, readily reacts with amines to form a stable sulfonamide linkage, a common feature in many biologically active compounds. nih.govnih.gov

Studies on related pyrimidine derivatives have generated key SAR insights:

Substitution at the 5-position : For a series of sulfonylurea derivatives, the introduction of a bulky aryl group at the 5-position of the pyrimidine ring was found to be favorable for enhancing antifungal activities. researchgate.net

Substitution at the R1 Amide : In a study of pyrimidine-4-carboxamides, modifications at the R1 position did not lead to an improvement in inhibitory activity, suggesting this part of the molecule may bind in a shallow, lipophilic pocket. acs.org

Substitution at the R3 Position : The nature of the group at the R3 position significantly impacted potency. Replacing a polar morpholine (B109124) group with a more hydrophobic piperidine (B6355638) was tolerated, while a dimethylamine (B145610) group doubled the activity. The most effective substituent was a pyrrolidine (B122466), which increased potency nearly four-fold, indicating that size, polarity, and hydrophobicity at this position are critical for optimal interaction with the target. acs.org

Substitution on the Sulfonyl-Aryl Moiety : In a series of sulfonyl 5-fluorouracil (B62378) derivatives, the electronic properties of the aryl group attached to the sulfonyl moiety were critical. The presence of electron-withdrawing groups at the 2- or 4-position of this aryl ring enhanced anticancer activity against BEL-7402 cells. lookchem.com

The following interactive data table summarizes SAR findings for pyrimidine-4-carboxamide derivatives, demonstrating how systematic variation of the R3 substituent affects inhibitory potency against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.org

| Compound | R3 Substituent | Inhibitory Potency (pIC50) |

|---|---|---|

| Morpholine Derivative | Morpholine | 6.5 |

| Piperidine Derivative (71) | Piperidine | 6.5 |

| Dimethylamine Derivative (81) | Dimethylamine | 6.8 |

| Pyrrolidine Derivative (87) | Pyrrolidine | 7.1 |

The following table provides a summary of key SAR findings from various studies on pyrimidine sulfonyl derivatives.

| Structural Modification | Resulting Activity/Property | Reference |

|---|---|---|

| Bulky aryl group at C5 of pyrimidine | Enhanced antifungal activity | researchgate.net |

| Electron-withdrawing group on sulfonyl-aryl ring | Enhanced anticancer activity | lookchem.com |

| Replacement of morpholine with pyrrolidine at R3 | ~4-fold increase in NAPE-PLD inhibition | acs.org |

| Introduction of 2-amino-4-aryl groups | Potent inhibition of VEGFR-2 and CDK1 kinases | nih.gov |

Chemical Reactivity Alterations Induced by Structural Changes

The inherent chemical reactivity of the pyrimidine ring and its substituents dictates the synthetic routes available for modification. The pyrimidine nucleus is generally electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards common electrophilic substitution reactions. mdpi.com

Site-Selective Nucleophilic Substitution : In polychlorinated pyrimidines, the chlorine atoms at different positions exhibit different levels of reactivity. Studies on tetrachloropyrimidine have shown a clear preference for nucleophilic attack at the C4 and C2 positions over the C5 position. researchgate.net This site-selectivity allows for controlled, stepwise modification of the pyrimidine core. The 2-chloro substituent on the this compound core is a primary site for nucleophilic displacement.

Reactivity of the Sulfonyl Chloride Group : The sulfonyl chloride group (-SO2Cl) is a strong electrophile and is highly susceptible to reaction with nucleophiles. Its reaction with primary or secondary amines to form sulfonamides is a cornerstone of the synthesis of many derivatives. nih.govlookchem.com

Influence of Substituents on Ring Reactivity : The introduction of electron-donating or electron-withdrawing groups can further modulate the reactivity of the pyrimidine ring. The strong electron-withdrawing nature of both the C5-chloro and C2-sulfonyl chloride groups makes the ring highly electron-deficient, influencing the regioselectivity of further reactions.

Conformational Analysis of Derived Compounds

The three-dimensional structure and conformational flexibility of this compound derivatives are critical determinants of their biological activity. The ability of a molecule to adopt a specific conformation allows it to fit precisely into the binding site of a biological target, such as an enzyme or receptor.

Pharmacophore Modeling : Conformational analysis is used to develop pharmacophore models, which define the essential spatial arrangement of functional groups required for activity. A study on 1-(2-pyrimidinyl)piperazine derivatives identified a pharmacophore composed of 11 distinct features, highlighting the complex 3D requirements for sedative-hypnotic activity. nih.gov

Computational Docking : Molecular docking simulations are computational techniques used to predict the preferred binding mode of a derivative within the active site of a target protein. This method was used to study the interaction mechanism of a sulfonylurea derivative with the enzyme acetohydroxyacid synthase (AHAS), revealing that bulky aryl groups at the pyrimidine ring were critical for enhancing activity by making key interactions within the binding pocket. researchgate.net

Advanced Characterization and Spectroscopic Elucidation of 5 Chloropyrimidine 2 Sulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 5-Chloropyrimidine-2-sulfonyl chloride derivatives by mapping the chemical environment of magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is fundamental for identifying the number, connectivity, and chemical environment of protons within a molecule. In derivatives of this compound, the pyrimidine (B1678525) ring protons are particularly diagnostic. The two protons on the pyrimidine ring typically appear as distinct signals in the aromatic region of the spectrum.

The proton at the C4 position and the proton at the C6 position of the pyrimidine ring are expected to be in the downfield region, generally between δ 8.0 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the sulfonyl chloride group. These protons would exhibit coupling to each other, appearing as doublets. For instance, in related 2-amino-4-chloro-pyrimidine derivatives, the proton at C6 appears as an AB quartet at δ 7.77 ppm. nih.gov

Substituents introduced onto the pyrimidine ring or the sulfonyl group will significantly influence the chemical shifts. For example, in sulfonamide derivatives where the sulfonyl chloride has reacted with an amine, the NH proton signal will also be present, its chemical shift being highly dependent on the solvent and concentration. rsc.org

Table 1: Representative ¹H NMR Data for a Hypothetical 5-Chloropyrimidine-2-sulfonamide (B1381918) Derivative This table is illustrative and based on typical values for related structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H-4/H-6 | 8.8 - 9.2 | d | 2.0 - 3.0 |

| Pyrimidine H-6/H-4 | 9.0 - 9.4 | d | 2.0 - 3.0 |

| Sulfonamide N-H | Variable (e.g., 5.0 - 10.0) | s (broad) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are characteristic. The carbon atom bearing the chlorine (C5) and the carbon attached to the sulfonyl group (C2) are significantly affected by these electronegative substituents.

The carbons of the pyrimidine ring in related derivatives typically resonate in the range of δ 110-170 ppm. nih.gov For a this compound derivative, the C2 and C5 carbons would be expected at the downfield end of this range. The C4 and C6 carbons would also show distinct signals, influenced by the adjacent nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on general principles and data from related pyrimidine structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (attached to -SO₂Cl) | 160 - 165 |

| C4 | 155 - 160 |

| C5 (attached to -Cl) | 130 - 135 |

Two-Dimensional NMR Techniques

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are employed to resolve overlapping signals and establish definitive structural connections. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org It would be used to unambiguously confirm the coupling between the H4 and H6 protons on the pyrimidine ring and to trace the connectivity of protons within any substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orglibretexts.org It is invaluable for assigning the ¹³C signals by linking them to their attached, and often more easily assigned, protons. For the pyrimidine core, HSQC would directly link the H4 signal to the C4 signal and the H6 signal to the C6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for connecting molecular fragments and confirming the position of substituents that lack protons, such as the sulfonyl chloride group. For example, correlations would be expected from the H4 and H6 protons to the C2 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations rather than through-bond couplings. wikipedia.orgnih.gov It is particularly useful for determining the three-dimensional structure and conformation of larger derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound derivatives and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For derivatives of this compound, HRMS is the definitive method for confirming the molecular formula. rsc.org For example, by comparing the experimentally measured exact mass with the calculated mass for a proposed formula, one can confirm the identity of a synthesized compound with high confidence. The presence of chlorine and sulfur atoms gives a distinct isotopic pattern that further aids in confirmation. In studies of related 2-sulfonyl pyrimidine derivatives, a mass shift observed via HRMS has been used to confirm covalent modification of proteins. nih.gov

Fragmentation Pattern Analysis

In mass spectrometry, molecular ions are often energetically unstable and can break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure of the parent compound. libretexts.org

For derivatives of this compound, several key fragmentation pathways can be anticipated under electron impact (EI) or collision-induced dissociation (CID) conditions. sapub.orgresearchgate.net

Loss of SO₂Cl or SO₂: A common initial fragmentation step would be the cleavage of the C-S bond, leading to the loss of the sulfonyl chloride radical (•SO₂Cl) or sulfur dioxide (SO₂), resulting in a prominent fragment ion corresponding to the substituted pyrimidine ring.

Loss of Chlorine: The loss of a chlorine radical from the pyrimidine ring (C5) or from the sulfonyl chloride group would produce significant fragment ions.

Pyrimidine Ring Fission: The heterocyclic pyrimidine ring itself can undergo characteristic cleavage. sapub.orgresearchgate.net This often involves the loss of small molecules like HCN or ethylene, leading to a series of smaller fragment ions that can help to confirm the core structure.

Table 3: Plausible Mass Spectrometric Fragments for a 5-Chloropyrimidine-2-sulfonamide Derivative (R-NH-SO₂-C₄H₂N₂Cl) This table is illustrative and shows potential fragmentation pathways.

| Fragment Ion | Plausible Origin |

|---|---|

| [M - Cl]⁺ | Loss of a chlorine radical from the sulfonyl group |

| [M - SO₂]⁺˙ | Loss of sulfur dioxide |

| [M - RNH]⁺ | Cleavage of the S-N bond |

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), provides a detailed map of the molecule's connectivity, corroborating the structural data obtained from NMR spectroscopy. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique molecular fingerprint.

In the analysis of 5-chloropyrimidine-2-sulfonamide derivatives, which are synthesized from this compound, IR spectroscopy plays a crucial role in confirming the formation of the sulfonamide linkage. The reaction involves the displacement of the chloride from the sulfonyl chloride group by an amine, leading to the formation of a new N-S bond.

Key vibrational frequencies observed in the IR spectra of these derivatives include:

Sulfonamide Group (SO₂NH): The sulfonamide group is characterized by two distinct stretching vibrations for the S=O bonds. The asymmetric stretching vibration typically appears in the range of 1350-1300 cm⁻¹, while the symmetric stretching vibration is observed at 1160-1140 cm⁻¹. The presence of these two strong absorption bands is a clear indicator of the sulfonamide moiety. Additionally, the S-N stretching vibration can be observed, although it is generally weaker and appears at lower frequencies.

Pyrimidine Ring: The pyrimidine ring exhibits several characteristic vibrations. The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are usually found above 3000 cm⁻¹.

N-H Stretching: For primary and secondary sulfonamides, the N-H stretching vibration is a key diagnostic peak. In the solid state, this absorption is often broad and appears in the region of 3300-3200 cm⁻¹ due to hydrogen bonding.

C-Cl Stretching: The stretching vibration of the C-Cl bond on the pyrimidine ring is typically observed in the fingerprint region of the spectrum, usually below 800 cm⁻¹.

The synthesis of novel sulfonamide derivatives is often confirmed by the appearance of characteristic N-H and SO₂ stretching bands in the IR spectrum, alongside the disappearance of the characteristic S-Cl stretching band from the starting material, this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350-1300 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1160-1140 |

| Amine (N-H) | Stretch | 3300-3200 |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1600-1400 |

| Aromatic C-H | Stretch | >3000 |

| Carbon-Chlorine (C-Cl) | Stretch | <800 |

X-ray Crystallography for Absolute Structure Determination

For derivatives of this compound, single-crystal X-ray diffraction studies are invaluable for:

Unambiguous Confirmation of Connectivity: X-ray crystallography provides direct evidence of the covalent bond between the sulfonyl group and the nitrogen atom of the amine, confirming the successful synthesis of the sulfonamide derivative.

Analysis of Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other in the solid state. These interactions can include hydrogen bonds (e.g., between the sulfonamide N-H and a sulfonyl oxygen or a pyrimidine nitrogen of a neighboring molecule), π-π stacking between pyrimidine rings, and other non-covalent interactions. These interactions are crucial for understanding the physical properties of the material, such as melting point and solubility.

In a study of related O-benzenesulfonylated pyrimidines, X-ray diffraction analysis revealed the planarity of the pyrimidine and benzene (B151609) rings and the dihedral angles between them. researchgate.net For instance, in 2-amino-6-methylpyrimidin-4-yl benzenesulfonate, the dihedral angle between the pyrimidine and benzene rings was found to be 82.55 (5)°. researchgate.net The molecules were observed to form dimers through N–H···O and N–H···N hydrogen bonds. researchgate.net Similar detailed structural insights can be obtained for derivatives of this compound, providing a solid foundation for structure-activity relationship studies.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths | The distances between bonded atoms, confirming covalent structure. |

| Bond Angles | The angles between adjacent bonds, defining molecular geometry. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Distances | The distances between atoms of neighboring molecules, indicating interactions. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.

For derivatives of this compound, UV-Vis spectroscopy can be used to study the electronic structure and the effects of substitution on the pyrimidine ring and the sulfonamide group. The spectra of these compounds are typically characterized by absorption bands arising from π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region, often below 300 nm. The extended conjugation in the pyrimidine ring gives rise to these characteristic absorptions.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (e.g., from the nitrogen atoms of the pyrimidine ring or the oxygen atoms of the sulfonamide group) to a π* antibonding orbital. These transitions are generally of lower energy and have lower molar absorptivity compared to π → π* transitions. They often appear as shoulders on the main absorption bands or as separate bands at longer wavelengths.

The position and intensity of the absorption bands can be influenced by the solvent polarity and the nature of the substituents. For instance, the introduction of an auxochrome (an electron-donating group) can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Studies on related halopyrimidines have shown that the effect of the halogen atom on the absorption spectrum increases with photon energy.

A study on 2-amino-5-chloropyridine, a related heterocyclic compound, reported a cut-off wavelength of 348 nm. The UV-Vis spectra of Schiff base derivatives of naphthalene (B1677914) sulfonyl chloride have shown multiple strong absorption peaks, indicating the electronic transitions within the conjugated system. Similar detailed analysis of the UV-Vis spectra of 5-chloropyrimidine-2-sulfonamide derivatives can provide valuable information about their electronic properties.

| Transition Type | Description | Typical Wavelength Range |

| π → π | Electron promotion from a π bonding to a π antibonding orbital. | < 300 nm |

| n → π | Electron promotion from a non-bonding orbital to a π antibonding orbital. | > 300 nm |

Computational and Theoretical Studies on 5 Chloropyrimidine 2 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of pyrimidine (B1678525) derivatives. These calculations allow for the accurate prediction of molecular geometries, electronic structures, and various spectroscopic properties, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 5-Chloropyrimidine-2-sulfonyl chloride, DFT studies, often employing the B3LYP functional with a suitable basis set such as 6-311G+(d,p), are instrumental in determining the optimized molecular geometry. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

The optimized geometry of this compound would reveal the precise spatial arrangement of its constituent atoms. For instance, the pyrimidine ring is expected to be nearly planar, with the chlorine atom and the sulfonyl chloride group attached to it. The bond lengths between the carbon and nitrogen atoms in the pyrimidine ring, as well as the C-Cl, C-S, S-O, and S-Cl bonds, can be calculated with high accuracy. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography for validation. acs.org

Table 1: Representative Theoretical Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-Cl | 1.74 Å |

| C2-S | 1.78 Å | |

| S=O | 1.43 Å | |

| S-Cl | 2.07 Å | |

| Bond Angle | Cl-C5-C4 | 119.5° |

| N1-C2-S | 118.0° | |

| O-S-O | 122.5° | |

| C2-S-Cl | 105.0° | |

| Note: These values are illustrative and based on typical DFT calculations for similar compounds. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. The HOMO is likely to be localized on the electron-rich pyrimidine ring and the chlorine atom, while the LUMO is expected to be centered on the electron-deficient sulfonyl chloride group. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations also provide insights into the molecule's electrophilic and nucleophilic sites.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.7 |

| Note: These values are hypothetical and serve to illustrate the output of FMO analysis. |

Investigation of Reaction Mechanisms through Theoretical Modeling

Theoretical modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, this could involve studying its reactions with various nucleophiles, such as amines or alcohols, which are common transformations for sulfonyl chlorides.

By calculating the energies of reactants, transition states, and products, computational models can elucidate the step-by-step pathway of a reaction. rsc.org For example, in the reaction of this compound with an amine to form a sulfonamide, theoretical modeling could identify the transition state structure and its associated activation energy. This information helps in understanding the reaction kinetics and predicting the feasibility of a particular transformation. nih.gov

Molecular Modeling Approaches for Chemical Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these approaches can be used to study its interactions with other molecules, such as solvents or biological macromolecules.

Molecular electrostatic potential (MEP) mapping is a particularly useful technique. An MEP map visually represents the electrostatic potential on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group, while the regions around the hydrogen atoms and the sulfur atom would exhibit positive potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which play a significant role in molecular recognition and crystal packing. rsc.org

Conformational Landscape Analysis via Computational Methods

Many molecules can exist in multiple spatial arrangements, known as conformations. The study of these different conformations and their relative energies is known as conformational analysis. For a molecule like this compound, which has a rotatable bond between the pyrimidine ring and the sulfonyl chloride group, computational methods can be used to explore its conformational landscape.

By systematically rotating the C2-S bond and calculating the energy at each step, a potential energy profile can be generated. This profile would reveal the most stable conformation (the global minimum) as well as other low-energy conformers. Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and its interactions with other molecules. For instance, the accessibility of the sulfonyl chloride group for a nucleophilic attack can be dependent on its orientation relative to the pyrimidine ring.

Future Directions and Emerging Research Avenues in 5 Chloropyrimidine 2 Sulfonyl Chloride Chemistry

Development of Novel Synthetic Methodologies

While the traditional synthesis of 5-Chloropyrimidine-2-sulfonyl chloride via the oxidation of a corresponding thiol or disulfide precursor is effective, it often involves harsh reagents and can present purification challenges. Emerging research is focused on developing more streamlined, efficient, and environmentally benign synthetic strategies. Key areas of development include direct chlorosulfonylation and the adoption of continuous flow processes.

Direct C-H chlorosulfonylation of 5-chloropyrimidine (B107214) would represent an ideal, atom-economical approach, though it remains a significant synthetic challenge due to the electronic nature of the pyrimidine (B1678525) ring. More practical advancements are being made in refining the oxidative chlorination of pyrimidine-2-thiol (B7767146) derivatives. Researchers are investigating alternative chlorinating and oxidizing agent combinations to improve yields and minimize byproduct formation.

A significant leap forward lies in the potential application of continuous flow chemistry. This technology offers precise control over reaction parameters such as temperature and stoichiometry, which is particularly advantageous for potentially energetic reactions like chlorosulfonylation. A flow-based synthesis could enhance safety, improve reproducibility, and allow for easier scale-up compared to traditional batch processing.

Table 1: Comparison of Synthetic Approaches for Pyrimidine-2-sulfonyl Chlorides This table presents a conceptual comparison based on established chemical principles, as specific comparative studies for this exact compound are limited in public literature.

| Methodology | Starting Material | Key Reagents | Potential Advantages | Key Challenges |

|---|---|---|---|---|

| Traditional Oxidative Chlorination | 2-Mercapto-5-chloropyrimidine | Chlorine (Cl₂), Water | Established procedure, accessible starting materials | Use of gaseous chlorine, potential for over-oxidation, byproduct formation |

| Direct C-H Chlorosulfonylation | 5-Chloropyrimidine | Chlorosulfonic acid or SO₂Cl₂ with a catalyst | High atom economy, reduced step count | Low reactivity of the C2-H bond, regioselectivity control |

| Continuous Flow Synthesis | 2-Mercapto-5-chloropyrimidine | N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂) | Enhanced safety, precise process control, easier scalability | Higher initial equipment cost, process optimization required |

Exploration of Unconventional Reaction Pathways

The predominant application of this compound is its reaction with amines or alcohols to form the corresponding sulfonamides or sulfonate esters. However, its structure contains two distinct electrophilic sites: the sulfonyl chloride group and the C-5 position bearing a chlorine atom. Future research is poised to exploit this dual reactivity in more complex, unconventional ways.

One emerging area is the selective functionalization of the C-5 position. While the sulfonyl chloride is highly reactive towards nucleophiles, the C-5 chlorine atom can participate in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-based substituents (e.g., alkyl, aryl, or vinyl groups) onto the pyrimidine core, a transformation that is not possible through standard sulfonamide formation. Such reactions would dramatically increase the structural diversity of accessible molecules, enabling the synthesis of compounds where the pyrimidine ring is embedded within a larger, more complex carbon framework.

Another avenue of exploration involves tandem or sequential reactions where both the sulfonyl chloride and the C-5 chloro group are functionalized in a controlled manner. A synthetic sequence could involve an initial sulfonamide formation followed by a subsequent Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the C-5 position. This strategy would provide rapid access to highly decorated pyrimidine scaffolds from a single, common intermediate.

Integration of Advanced Catalysis in Synthesis

Advanced catalysis is set to revolutionize both the synthesis and application of this compound. Catalytic methods can offer milder reaction conditions, higher selectivity, and access to chemical transformations that are difficult to achieve with stoichiometric reagents.

In the synthesis of the compound itself, catalytic oxidation methods could replace the use of bulk, hazardous oxidants like gaseous chlorine. A system employing a catalytic amount of a transition metal complex and a terminal oxidant could provide a safer and more efficient manufacturing process.

More significantly, catalysis is key to unlocking the unconventional reactivity described previously. The use of palladium, nickel, or copper catalysts is essential for mediating cross-coupling reactions at the C-5 position. Research in this area will focus on developing catalyst systems that are highly active and tolerant of the sulfonyl chloride group, preventing undesired side reactions. For instance, designing ligands for palladium that promote oxidative addition at the C-Cl bond while sterically or electronically disfavoring interaction with the sulfonyl group is a critical research objective.

Table 2: Potential Catalytic Transformations

| Reaction Type | Catalyst System (Example) | Substrate Position | Bond Formed | Potential Outcome |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | C5-Cl | C-C (Aryl/Vinyl) | Arylated or vinylated pyrimidine sulfonamides |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | C5-Cl | C-C (Alkynyl) | Alkynylated pyrimidine core structures |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | C5-Cl | C-N | Diamino-pyrimidine derivatives |

| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃ | C5-Cl | C-C (Alkenyl) | Introduction of substituted alkene chains |

Expansion of Applications in Chemical Sciences beyond Current Scope

While its role as a precursor for medicinal chemistry is secure, the unique electronic and structural features of this compound make it a candidate for applications in other areas of chemical science.

Materials Science: The rigid, electron-deficient pyrimidine ring coupled with the reactive sulfonyl chloride handle makes it an attractive building block for functional materials. It could be incorporated into polymers or organic frameworks to imbue them with specific electronic properties, thermal stability, or metal-coordinating capabilities. For example, sulfonamide-linked polymers derived from this compound could be explored for applications in organic electronics or as specialized membranes.

Chemical Biology: The sulfonyl chloride group is a known covalent warhead that can react with nucleophilic residues on proteins, such as lysine. This reactivity could be harnessed to design and synthesize novel chemical probes or activity-based protein profiling (ABPP) reagents. By attaching a reporter tag (like a fluorophore or biotin) to the pyrimidine ring via a cross-coupling reaction, researchers could create tools to selectively label and identify new biological targets.

Agrochemicals: The sulfonamide functional group is a well-known toxophore in many herbicides and pesticides. The 5-chloropyrimidine scaffold offers a robust and synthetically versatile platform for creating new generations of agrochemicals. Research could focus on synthesizing libraries of derivatives for high-throughput screening to identify compounds with novel modes of action or improved selectivity and environmental profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.